Clonixin(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

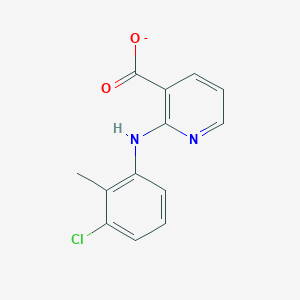

Clonixin(1-) is a monocarboxylic acid anion that is the conjugate base of clonixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a clonixin.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anti-inflammatory and Analgesic Effects

Clonixin is primarily recognized for its anti-inflammatory and analgesic properties. It acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. Research indicates that Clonixin can effectively reduce pain and inflammation in conditions such as arthritis and postoperative pain management .

2. Migraine Treatment

Clonixin has been studied for its efficacy in treating acute migraine attacks. A clinical trial demonstrated that intravenous lysine clonixinate was effective and well-tolerated in patients experiencing severe migraines, showing significant pain reduction compared to placebo treatments . This application highlights its potential as a rapid intervention for migraine relief.

3. Platelet Inhibition

Another notable application of Clonixin is its role in platelet inhibition. Studies suggest that it may have beneficial effects in preventing thromboembolic events due to its ability to inhibit platelet aggregation, which is critical in cardiovascular health .

Formulation Strategies

1. Microemulsions and Lysinate Formulations

Due to challenges related to the bioavailability of Clonixin, innovative formulation strategies such as microemulsions and lysinate forms have been developed. These formulations enhance the solubility and absorption of Clonixin, making it more effective for clinical use .

2. Lipid-Based Nanocarriers

Recent studies have explored the encapsulation of Clonixin in lipid-based nanocarriers, which can improve drug delivery efficiency. The binding strength of Clonixin to serum albumin was found to be significantly affected by its encapsulation within these carriers, suggesting enhanced pharmacokinetic profiles when administered .

Case Studies

Análisis De Reacciones Químicas

Coordination Chemistry

Clonixin(1-) acts as a polydentate ligand, forming stable complexes with transition metals.

Table 2: Metal Complexes of Clonixin(1-)

| Metal Ion | Coordination Sites | Complex Structure | Application/Effect |

|---|---|---|---|

| Cu(II) | Carboxylate O, pyridine N | Tetradentate chelate | Enhanced anti-inflammatory activity |

| Zn(II) | Carboxylate O | Monodentate | Improved solubility |

Recent studies highlight copper(II)-clonixin complexes exhibiting modified redox properties and bioactivity compared to the free ligand .

Acid-Base Equilibria

The anion participates in pH-dependent equilibria:

Clonixin 1 +H+⇌Clonixin(Ka=10−1.88)

This equilibrium governs its solubility, with clonixin(1-) being 19-fold more water-soluble than the protonated form .

Esterification and Prodrug Formation

Clonixin(1-) undergoes esterification to improve pharmacokinetics:

Table 3: Ester Derivatives

| Derivative | Reagents | Product | Bioavailability Change |

|---|---|---|---|

| Clonixeril | Chloroacetonitrile + glycerol | Glyceryl ester | 4.9× increase in IDR |

| Lysine salt | Lysine in basic medium | Zwitterionic salt | Enhanced oral absorption |

The lysine salt formulation shows 408.88 g/mol molar mass and optimal stability across pH 2–8 .

Stability and Degradation

Table 4: Stability Profile

Co-crystallization with saccharin or cyclamic acid improves thermal stability up to 180°C .

Propiedades

Fórmula molecular |

C13H10ClN2O2- |

|---|---|

Peso molecular |

261.68 g/mol |

Nombre IUPAC |

2-(3-chloro-2-methylanilino)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1 |

Clave InChI |

CLOMYZFHNHFSIQ-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |

SMILES canónico |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.